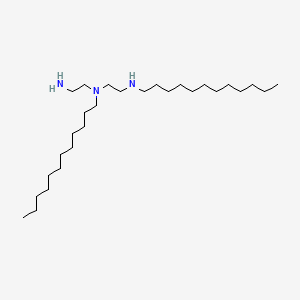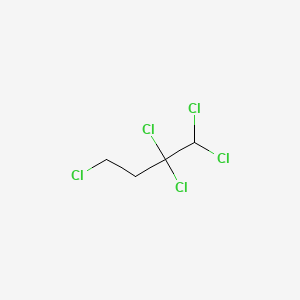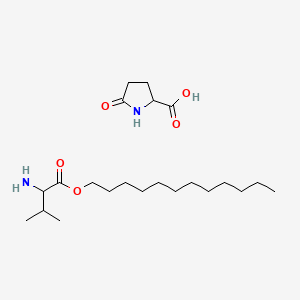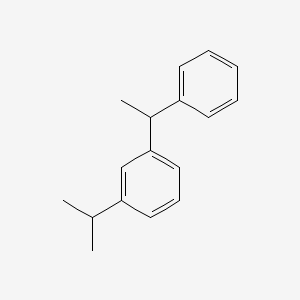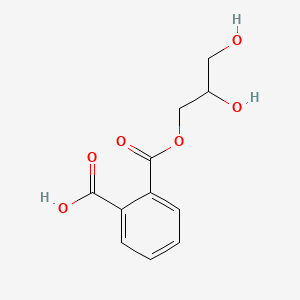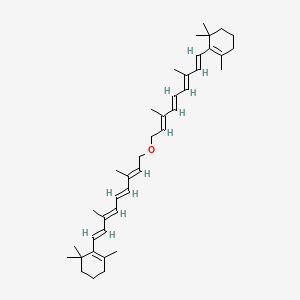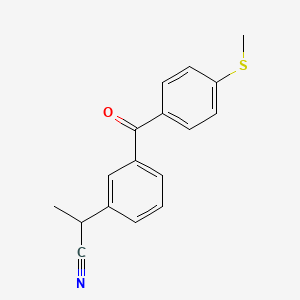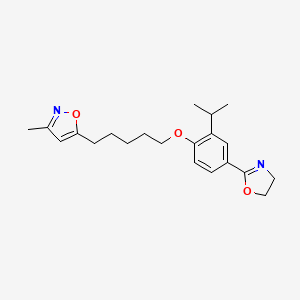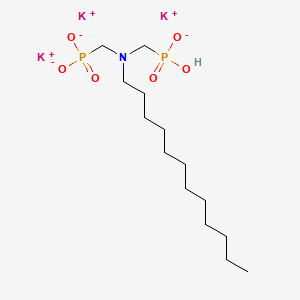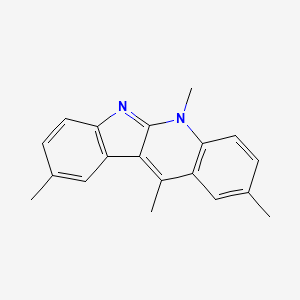
2,5,9,11-Tetramethyl-5H-quinindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,9,11-Tetramethyl-5H-quinindoline is a heterocyclic compound that belongs to the class of quinindolines. This compound is characterized by its unique structure, which includes multiple methyl groups attached to the quinindoline core. Quinindolines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9,11-Tetramethyl-5H-quinindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-3-oxa-4a-(2’,2’-dimethyltetrahydropyran-4’-on-5’-ylmethyl)-4aH-1,2,3,4-tetrahydrocarbazole with ammonia . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired quinindoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5,9,11-Tetramethyl-5H-quinindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinindoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinindoline core to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinindoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5,9,11-Tetramethyl-5H-quinindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-oxa-1,2,3,4-tetrahydrocarbazole
- 3,3,14,14-Tetramethyl-2-oxa-5a,10b-(methanoxyisobutane)-1,2,3,4,5a,10b,11,11a-octahydroquinindoline
- 2,2-Dimethyl-3-oxa-4a-(2’,2’-dimethyltetrahydropyran-4’-on-5’-ylmethyl)-4aH-1,2,3,4-tetrahydrocarbazole
Uniqueness
2,5,9,11-Tetramethyl-5H-quinindoline stands out due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
158470-95-2 |
|---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2,5,9,11-tetramethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C19H18N2/c1-11-5-7-16-15(10-11)18-13(3)14-9-12(2)6-8-17(14)21(4)19(18)20-16/h5-10H,1-4H3 |
InChI Key |
YPFMIJKDSYHEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C2=C(C4=C(N3C)C=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


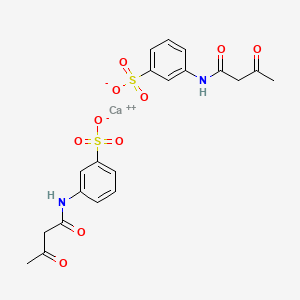
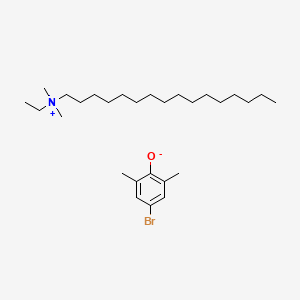
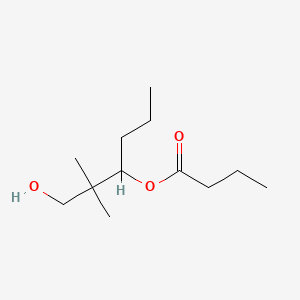
![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
